

"2-Chloro-5-methoxy-3-nitropyridine" solubility and stability data

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Compound of Interest

Compound Name: 2-Chloro-5-methoxy-3-nitropyridine

Cat. No.: B1592119

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An In-depth Technical Guide to the Solubility and Stability of **2-Chloro-5-methoxy-3-nitropyridine**

Introduction

2-Chloro-5-methoxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.^{[1][2]} Its utility is prominent in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for creating novel bioactive compounds.^[1] The specific arrangement of its functional groups—an electron-withdrawing nitro group, a labile chloro substituent, and an electron-donating methoxy group—imparts a unique reactivity profile essential for advanced chemical synthesis.

Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for researchers and process chemists. These parameters directly influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide provides a comprehensive analysis of the available data on **2-Chloro-5-methoxy-3-nitropyridine**, addresses the current gaps in publicly available quantitative data, and furnishes detailed, field-proven protocols for its empirical determination. By synthesizing theoretical principles with actionable experimental workflows, this document serves as a vital resource for scientists engaged in its use.

Section 1: Physicochemical Profile

The reactivity and physical behavior of **2-Chloro-5-methoxy-3-nitropyridine** are dictated by its molecular structure. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the C2 position by the strong electron-withdrawing effect of the nitro group at C3. The chlorine atom at C2 is an excellent leaving group in these reactions.^[3] The methoxy group at C5, an electron-donating group, modulates the overall electron density of the ring and can influence the compound's solubility and stability.^[1]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **2-Chloro-5-methoxy-3-nitropyridine**

Property	Value	Source(s)
CAS Number	1003711-55-4	[2][4]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₃	[2][5]
Molecular Weight	188.57 g/mol	[2][5]
Appearance	Solid (Form may vary)	N/A
IUPAC Name	2-chloro-5-methoxy-3-nitropyridine	[5]
SMILES	COc1=CC(=NC(=C1)Cl)--INVALID-LINK--[O-]	[5]

Section 2: Solubility Profile

Solubility is a critical determinant for the successful implementation of a chemical intermediate in synthesis, dictating solvent selection for reactions, crystallizations, and chromatographic purification.

Theoretical Framework & Qualitative Assessment

The principle of "like dissolves like" provides a foundational understanding of solubility.^[6] The **2-Chloro-5-methoxy-3-nitropyridine** molecule possesses both polar (nitro group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) characteristics. Consequently, it is expected to be poorly soluble in highly polar protic solvents like water but should exhibit appreciable

solubility in a range of organic solvents. General information for the nitropyridine class of compounds confirms they are typically not soluble in water but are soluble in organic solvents such as ether.^[7] A safety data sheet for the related compound 2-chloro-5-nitropyridine notes it is slightly soluble in water but soluble in toluene and DMF.^[8]

Quantitative Solubility Data (Analog-Based Estimation)

Precise, publicly available quantitative solubility data for **2-Chloro-5-methoxy-3-nitropyridine** is limited. However, data from structurally analogous compounds can provide valuable estimations for solvent screening. Table 2 presents solubility data for 2-chloro-5-nitroaniline, a compound with similar functional groups, which shows a preference for polar aprotic solvents.

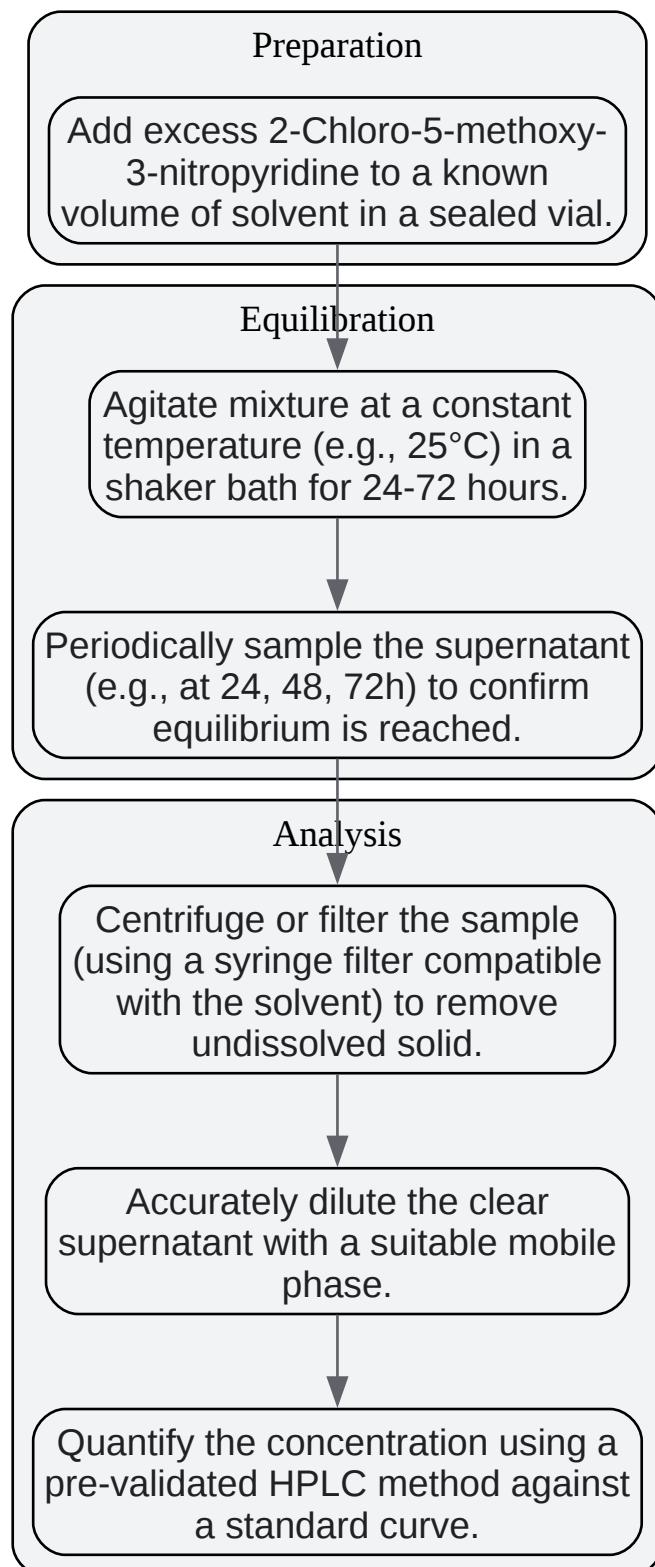
Table 2: Solubility of Analog Compound 2-chloro-5-nitroaniline in Various Organic Solvents

Solvent	Molar Fraction Solubility (T = 298.15 K)
N-methylpyrrolidone (NMP)	0.453
Acetone	0.281
2-Butanone	0.239
1,4-Dioxane	0.217
Ethyl Acetate	0.154
Acetonitrile	0.119
Toluene	0.054
Ethanol	0.045
n-Propanol	0.038
Methanol	0.037
1-Butanol	0.031
Isopropanol	0.024

Source: Data adapted from a technical guide on a structurally related compound.^[6] This data is for estimation purposes only.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain definitive solubility data, an empirical approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique.^[6] This protocol provides a self-validating system for determining solubility in any solvent of interest.



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Caption: Isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:

- Preparation of Standard Solutions: Accurately prepare a stock solution of **2-Chloro-5-methoxy-3-nitropyridine** in a suitable solvent (e.g., acetonitrile). Generate a series of calibration standards by serial dilution to cover the expected concentration range.
- HPLC Method Validation: Develop and validate an HPLC method for quantification. A typical reversed-phase method using a C18 column with a mobile phase of acetonitrile/water and UV detection is a good starting point.^{[3][9]} The method should demonstrate linearity, accuracy, and precision.
- Sample Preparation: Add an excess amount of the solid compound to a sealed vial containing a precise volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Place the vials in an orbital shaker or temperature-controlled water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.^[6]
- Sampling and Analysis:
 - Once equilibrium is reached (i.e., the concentration does not change between time points), allow the vials to stand undisturbed for a short period to let solids settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm filter to remove all particulate matter.
 - Accurately dilute the filtered sample with the HPLC mobile phase to bring it within the range of the calibration curve.
 - Inject the diluted sample into the HPLC system and determine the concentration.
- Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The resulting value (e.g., in mg/mL or mol/L) is the solubility of the compound in that solvent at the specified temperature.

Section 3: Stability Profile and Degradation

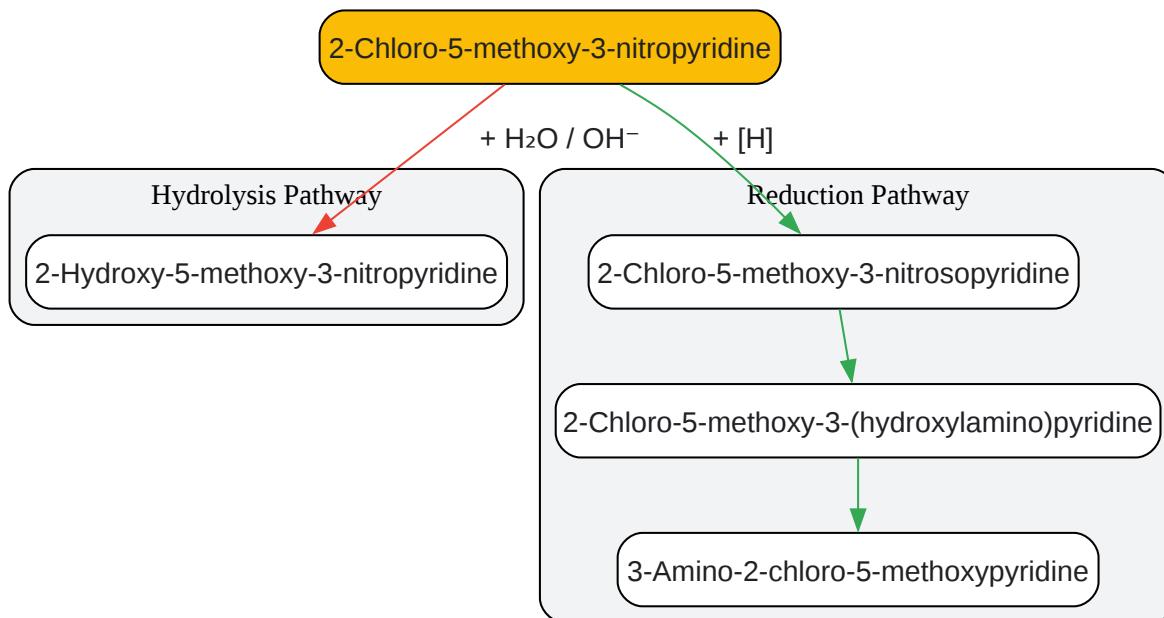
The stability of an intermediate is critical for ensuring the purity of the final product and for defining appropriate storage and handling conditions. While specific stability studies for **2-Chloro-5-methoxy-3-nitropyridine** are not widely published, its structure allows for the prediction of plausible degradation pathways.

General Stability and Storage

Chemical suppliers generally recommend storing the compound under an inert atmosphere at room temperature.^[4] Safety data for a related compound indicates it is stable under recommended storage conditions.^[8] Key environmental factors that could induce degradation include exposure to moisture, high temperatures, and potent nucleophiles.

Plausible Degradation Pathways

- **Hydrolysis:** The C2-chloro group is activated towards nucleophilic attack. In the presence of water or hydroxide ions, particularly under non-anhydrous conditions or elevated temperatures, the compound can hydrolyze to form 2-hydroxy-5-methoxy-3-nitropyridine.^[10] This is a common degradation pathway for 2-chloropyridine derivatives.
- **Nitro Group Reduction:** The nitro group is susceptible to reduction. This is a well-documented degradation pathway for nitroaromatic compounds in various biological and chemical systems.^[11] Depending on the reducing agent and conditions, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.



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Caption: Plausible degradation pathways for **2-Chloro-5-methoxy-3-nitropyridine**.

Experimental Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.

Step-by-Step Methodology:

- Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
- Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:
 - Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

- Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently.
- Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.
- Thermal Degradation: Heat the stock solution at 60-80°C.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
- A control sample (unstressed stock solution) should be kept protected from light at 2-8°C.
- Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
- Analysis:
 - Analyze all samples by a stability-indicating HPLC method, typically one with a gradient elution capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to check for peak purity.
 - The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.
 - Characterize significant degradation products using LC-MS to obtain molecular weights and fragmentation patterns, which can help elucidate their structures.[3]

Section 4: Safety and Handling

Proper handling of **2-Chloro-5-methoxy-3-nitropyridine** is essential due to its potential hazards. The GHS classification for this compound and its isomers indicates it should be handled with caution.

Table 3: GHS Hazard Information

Hazard Class	Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	[5]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	[5]
Skin Corrosion/Irritation	H315: Causes skin irritation	[5]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[5]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	[5]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	[5]

Note: This data is aggregated from sources providing GHS classifications for this chemical family.[\[5\]](#)

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. If handling as a powder, use a dust mask or work in a ventilated hood to avoid inhalation.
- Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[4\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

2-Chloro-5-methoxy-3-nitropyridine is a synthetically valuable intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While comprehensive

quantitative data in the public domain remains scarce, this guide has established a robust framework based on chemical principles, analog data, and rigorous experimental protocols. The provided methodologies for determining solubility and assessing degradation pathways empower researchers to generate the precise data required for their specific applications, ensuring process optimization, product purity, and safe handling. The adoption of these empirical approaches is strongly recommended to overcome the existing data gaps and facilitate the successful application of this versatile chemical building block.

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